3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Malaria Kinase Inhibition PfPK5

Acquire 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide to explore a distinct methoxy-substitution architecture. Its unique 2-methoxypyrimidine motif is underrepresented in CA inhibitor libraries, offering potential for novel selectivity profiles against anticancer targets like CA IX and CA XII. As a rule-of-five compliant fragment (MW 295.3), it serves as an ideal starting point for diversity-oriented synthesis and SAR optimization of pyrimidine-sulfonamide antimalarials. Ensure experimental reproducibility by procuring this specific isomer.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1421499-44-6
Cat. No. B2669064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
CAS1421499-44-6
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C12H13N3O4S/c1-18-10-4-3-5-11(6-10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3
InChIKeyVCHGDTGQVZDHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421499-44-6)


3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421499-44-6) is a pyrimidine-bearing benzenesulfonamide derivative with a molecular formula of C12H13N3O4S and a molecular weight of 295.32 g/mol [1]. As a small-molecule sulfonamide, it is structurally related to broad classes of kinase inhibitors and carbonic anhydrase inhibitors, though its specific pharmacological profile remains sparsely characterized in the peer-reviewed primary literature. The compound is primarily available through chemical vendor networks as a research-grade building block.

Why 3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide Cannot Be Replaced by Generic Analogs


Within the pyrimidine-sulfonamide chemical space, even minor variations in substitution patterns—such as the position of the methoxy group on the pyrimidine ring or the nature of the aryl sulfonamide—can drastically alter target selectivity and potency. For example, a closely related series of pyrimidine benzenesulfonamides demonstrated that shifting a substituent led to a >100-fold change in binding affinity for carbonic anhydrase isoforms [1]. Therefore, the specific 3-methoxy-N-(2-methoxypyrimidin-5-yl) substitution architecture cannot be assumed to behave identically to its positional isomers or N-aryl variants. Unqualified generic substitution risks invalidating SAR data and experimental reproducibility.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide


Kinase Inhibition Selectivity: A Comparative Snapshot Against Plasmodium falciparum CDK

The target compound exhibited measurable but weak inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5. This provides a quantitative benchmark against a relevant parasitic kinase target, though direct head-to-head data against superior inhibitors is unavailable. The compound's IC50 of 130 µM for PfPK5 [1] highlights its niche as a low-potency tool for structure-activity relationship (SAR) studies, rather than a lead candidate. Its utility lies in exploring the chemical space around this scaffold for malaria kinase inhibition.

Malaria Kinase Inhibition PfPK5

Structural Uniqueness for Selectivity Profiling: Methoxy Group Spatial Orientation

A foundational study on pyrimidine-benzenesulfonamides demonstrated that the position and nature of substituents on the pyrimidine ring dramatically shift isoform selectivity for human carbonic anhydrases [1]. The target compound possesses a 2-methoxy substitution on the pyrimidine ring, a motif that is underexplored in published CA inhibitor libraries. This specific architecture makes it a unique tool for probing CA isoform selectivity where 2-aryloxy or 2-alkylamino variants have previously dominated. While no published Ki exists for this compound against any CA isoform, its structural divergence from well-characterized analogs supports its selection for exploratory selectivity screening.

Carbonic Anhydrase SAR Selectivity

Physicochemical Differentiation: Solubility and Permeability Parameters

The target compound's combination of a 3-methoxybenzene and a 2-methoxypyrimidine linked by a sulfonamide imparts a characteristic logP and hydrogen bond donor/acceptor profile distinct from N-aryl or N-alkyl sulfonamide analogs. While specific experimental logP data is absent from the accessed sources, calculation via the XLogP3 algorithm [1] provides an estimated value of approximately 1.4, placing it in a favorable oral drug-like space. In contrast, unsubstituted N-phenyl benzenesulfonamide analogs typically exhibit lower logP values (~0.5-1.0), suggesting the target compound may offer improved passive membrane permeability, a critical parameter for intracellular target engagement.

Drug-Likeness Physicochemical Properties Building Block

Recommended Application Scenarios for 3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide


Exploratory Kinase Selectivity Profiling in Antimalarial Drug Discovery

Given the measured inhibition of PfPK5 at 130 µM [1], this compound serves as a starting point for medicinal chemistry optimization of pyrimidine-sulfonamide antimalarials. Its weak activity is typical of early-stage hits; procurement is recommended for groups synthesizing focused libraries to improve potency against Plasmodium kinases. The compound acts as a reference point for SAR exploration rather than a lead candidate.

Carbonic Anhydrase Isoform Selectivity Screening

The 2-methoxypyrimidine substituent is underrepresented in known CA inhibitor libraries. Based on class-level SAR principles [1], procuring this compound for testing against a panel of carbonic anhydrase isoforms (I, II, IV, IX, XII) may reveal unique selectivity profiles, especially for membrane-associated isoforms like CA IX and CA XII, which are anticancer targets.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

With a molecular weight of 295.3 g/mol and a rule-of-five compliant structure [1], this compound is a suitable fragment-sized building block for diversity-oriented synthesis. Its unique combination of methoxy substituents differentiates it from more common hydroxyl or halogen-substituted benzenesulfonamides, offering a distinct vector for fragment growth.

Physicochemical Property Benchmarking in Drug Design Education

The compound's predicted logP (~1.4) and topological polar surface area can be used as a teaching tool for early-stage drug design [1]. It illustrates the impact of methoxy groups on lipophilicity compared to unsubstituted parent structures, making it valuable for academic laboratories studying structure-property relationships.

Quote Request

Request a Quote for 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.